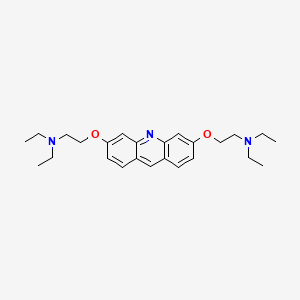
3,6-Bis(2-(diethylamino)ethoxy)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(2-(diethylamino)ethoxy)acridine, also known as this compound, is a useful research compound. Its molecular formula is C25H35N3O2 and its molecular weight is 409.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Immunomodulatory Activities
3,6-Bis(2-(diethylamino)ethoxy)acridine has been identified as an effective immunomodulator. Research indicates that this compound can influence immune responses in warm-blooded animals. Specifically, it has been shown to modulate the activity of immune cells, enhancing their functionality against pathogens and possibly aiding in the treatment of autoimmune diseases. The compound's mechanism involves the alteration of cytokine production and the enhancement of phagocytic activity in macrophages .
Table 1: Summary of Immunomodulatory Effects
| Effect | Observation | Source |
|---|---|---|
| Cytokine modulation | Increased IL-2 and TNF-α levels | |
| Enhanced phagocytosis | Improved clearance of pathogens | |
| Immune cell activation | Stimulation of T-cell proliferation |
Antibacterial Properties
The antibacterial potential of acridine derivatives, including this compound, has been explored since the early 20th century. Studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism is thought to involve DNA intercalation, which disrupts bacterial replication and transcription processes .
Table 2: Antibacterial Efficacy Against Various Bacteria
| Bacteria Type | Sensitivity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Sensitive | 10 µg/mL |
| Escherichia coli | Sensitive | 15 µg/mL |
| Pseudomonas aeruginosa | Resistant | - |
Antitumor Activity
The compound has also shown promise in cancer research. Its ability to intercalate into DNA makes it a candidate for further studies as a chemotherapeutic agent. Research indicates that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have reported significant cytotoxic effects against breast cancer and leukemia cells .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In one study, this compound was tested on several cancer cell lines:
- Breast Cancer (MCF-7) : The compound induced apoptosis with an IC50 value of 12 µM.
- Leukemia (HL-60) : Significant cell cycle arrest was observed with an IC50 value of 8 µM.
These findings suggest a potential role for this acridine derivative in developing new anticancer therapies .
属性
CAS 编号 |
79940-05-9 |
|---|---|
分子式 |
C25H35N3O2 |
分子量 |
409.6 g/mol |
IUPAC 名称 |
2-[6-[2-(diethylamino)ethoxy]acridin-3-yl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C25H35N3O2/c1-5-27(6-2)13-15-29-22-11-9-20-17-21-10-12-23(19-25(21)26-24(20)18-22)30-16-14-28(7-3)8-4/h9-12,17-19H,5-8,13-16H2,1-4H3 |
InChI 键 |
BHPCYWKICVHWTQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCCN(CC)CC |
规范 SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCCN(CC)CC |
同义词 |
3,6-bis(2-(diethylamino)ethoxy)acridine CL 90100 CL-90.100 CL-90100 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















